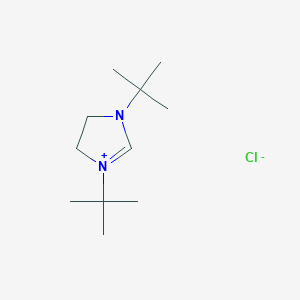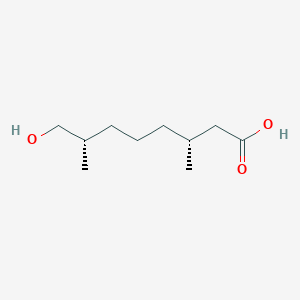
3R,7S-Dimethyl-8-hydroxyoctanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3R,7S-Dimethyl-8-hydroxyoctanoic acid is a chemical compound with the molecular formula C₁₁H₂₂O₃ and a molecular weight of 202.29 g/mol . This compound is characterized by its specific stereochemistry, with the 3R and 7S configurations indicating the spatial arrangement of its atoms. It is primarily used in research and development settings and is not intended for human or veterinary use .
Vorbereitungsmethoden
The synthesis of 3R,7S-Dimethyl-8-hydroxyoctanoic acid involves several steps, typically starting from simpler organic molecules. The synthetic routes often include:
Hydroxylation: Introduction of a hydroxyl group (-OH) to the precursor molecule.
Methylation: Addition of methyl groups (-CH₃) to specific positions on the carbon chain.
Oxidation: Conversion of alcohol groups to carboxylic acids.
Analyse Chemischer Reaktionen
3R,7S-Dimethyl-8-hydroxyoctanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3R,7S-Dimethyl-8-hydroxyoctanoic acid has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry to ensure the accuracy of experimental results.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not currently used in clinical settings.
Industry: It is used in the synthesis of pheromones and other specialized chemicals.
Wirkmechanismus
The mechanism of action of 3R,7S-Dimethyl-8-hydroxyoctanoic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes, potentially affecting their activity. The exact pathways and molecular targets are still under investigation .
Vergleich Mit ähnlichen Verbindungen
3R,7S-Dimethyl-8-hydroxyoctanoic acid can be compared to other similar compounds, such as:
3R,7S-Dimethyl-8-hydroxydecanoic acid: Similar structure but with a longer carbon chain.
3R,7S-Dimethyl-8-hydroxyheptanoic acid: Similar structure but with a shorter carbon chain.
3R,7S-Dimethyl-8-hydroxyhexanoic acid: Another similar compound with an even shorter carbon chain.
The uniqueness of this compound lies in its specific stereochemistry and the balance between its hydrophobic and hydrophilic regions, which can influence its interactions with biological molecules .
Eigenschaften
Molekularformel |
C10H20O3 |
|---|---|
Molekulargewicht |
188.26 g/mol |
IUPAC-Name |
(3R,7S)-8-hydroxy-3,7-dimethyloctanoic acid |
InChI |
InChI=1S/C10H20O3/c1-8(6-10(12)13)4-3-5-9(2)7-11/h8-9,11H,3-7H2,1-2H3,(H,12,13)/t8-,9+/m1/s1 |
InChI-Schlüssel |
FSNDRLKGWHCTQC-BDAKNGLRSA-N |
Isomerische SMILES |
C[C@H](CCC[C@H](C)CO)CC(=O)O |
Kanonische SMILES |
CC(CCCC(C)CO)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



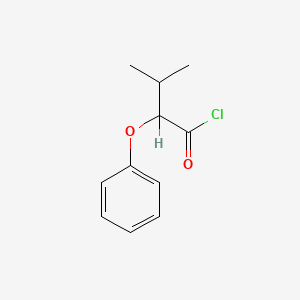

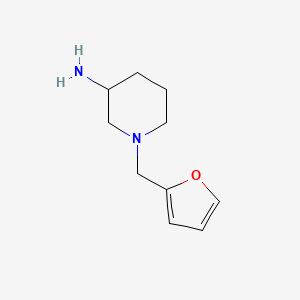
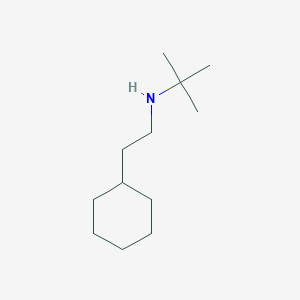
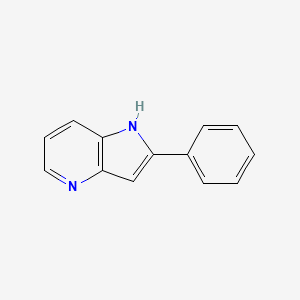
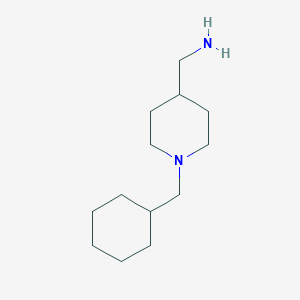
![7-Methyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B1366360.png)
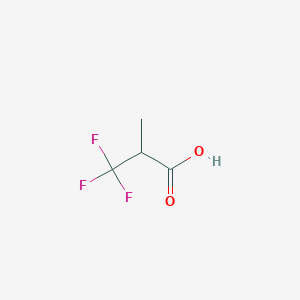
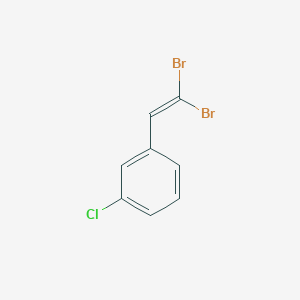

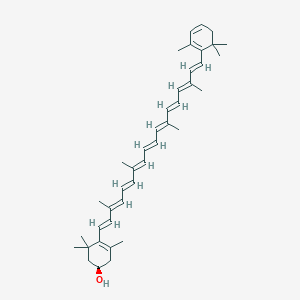
![2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine](/img/structure/B1366373.png)
